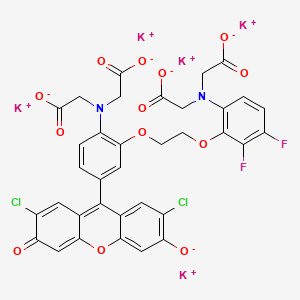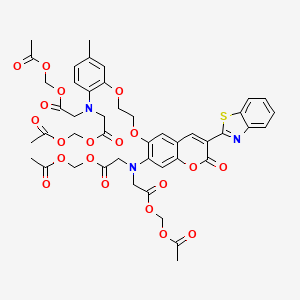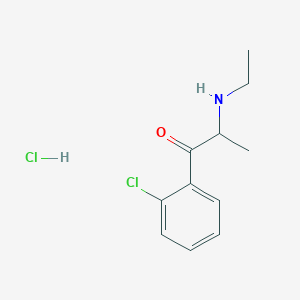
2-Chloroethcathinone (hydrochloride)
Vue d'ensemble
Description
2-Chloroethcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . It has a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol . The IUPAC name for this compound is 1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroethcathinone (hydrochloride) can be represented by the InChI code: InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H . The Canonical SMILES representation is CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroethcathinone (hydrochloride) include a molecular weight of 248.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The exact mass is 247.0530695 g/mol, and the monoisotopic mass is also 247.0530695 g/mol . The topological polar surface area is 29.1 Ų .
Applications De Recherche Scientifique
Spectroscopic and Crystallographic Characterization
2-Chloroethcathinone hydrochloride has been characterized through various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography have been used to determine its chemical structure and purity, as demonstrated in the analysis of seized drug samples (Kuś et al., 2016).
High-Throughput Sensing in Forensic Applications
Carbon dots functionalized papers have been developed for the high-throughput sensing of 4-chloroethcathinone and its analogues, demonstrating potential for field use in forensic science and drug detection. This sensing system is capable of detecting cathinones, including 2-Chloroethcathinone, at crime scenes (Yen et al., 2019).
Forensic Drug Analysis
2-Chloroethcathinone hydrochloride is relevant in forensic drug analysis for identifying and differentiating it from other similar substances. Techniques such as gas chromatography-mass spectrometry and liquid chromatography-diode array detector have been utilized for this purpose (Cheng & Wong, 2019).
Identification and Characterization in Seized Substances
Studies involving the identification and characterization of 2-Chloroethcathinone hydrochloride in seized substances have been conducted, using various analytical methods like nuclear magnetic resonance spectroscopy and chromatography. These studies play a crucial role in the analysis of novel psychoactive substances in law enforcement and public health contexts (Nycz et al., 2016).
Analytical Techniques in Substance Differentiation
Advanced analytical techniques, including canonical discriminant analysis and multivariate analysis, have been developed for the differentiation of synthetic cathinone isomers, including 2-Chloroethcathinone hydrochloride. These methods are significant in forensic chemistry for accurately distinguishing between structurally similar compounds (Liliedahl & Davidson, 2021).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOQLMSNDDSORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342538 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethcathinone (hydrochloride) | |
CAS RN |
879660-23-8 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)
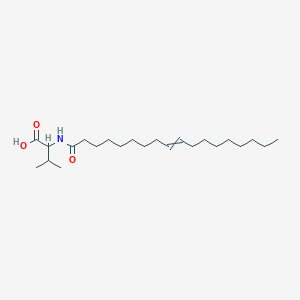
![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)
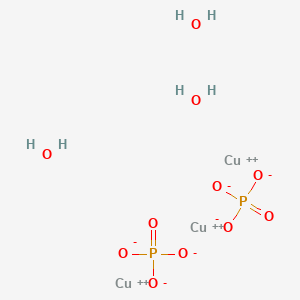
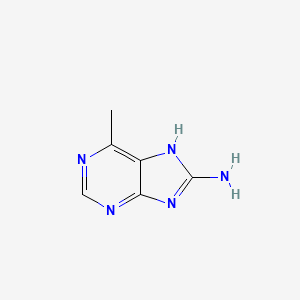

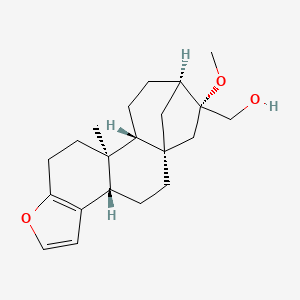
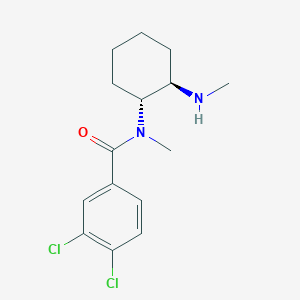
![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)
![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)
